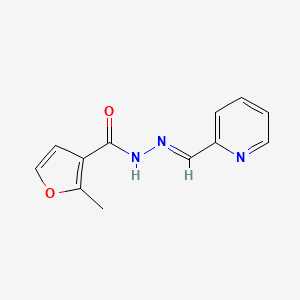
5-(4-(Benzyloxy)phenyl)-N'-(2-methyl-3-phenylallylidene)-1H-pyrazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(Benzyloxy)phenyl)-N’-(2-methyl-3-phenylallylidene)-1H-pyrazol-3-carbohydrazid ist eine komplexe organische Verbindung, die zur Klasse der Pyrazolderivate gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und wurden ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(4-(Benzyloxy)phenyl)-N’-(2-methyl-3-phenylallylidene)-1H-pyrazol-3-carbohydrazid beinhaltet typischerweise die Kondensation von 5-(4-(Benzyloxy)phenyl)-1H-pyrazol-3-carbohydrazid mit 2-Methyl-3-phenylacrolein unter Rückflussbedingungen. Die Reaktion wird üblicherweise in Gegenwart eines sauren Katalysators, wie z. B. Essigsäure, durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden
Während spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um die Ausbeute und Reinheit zu maximieren. Die industrielle Produktion kann auch den Einsatz von Durchflussreaktoren beinhalten, um die Effizienz und Skalierbarkeit zu verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Benzyloxy)phenyl)-N’-(2-methyl-3-phenylallylidene)-1H-pyrazole-3-carbohydrazide typically involves the condensation of 5-(4-(benzyloxy)phenyl)-1H-pyrazole-3-carbohydrazide with 2-methyl-3-phenylacrolein under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Pyrazolderivaten.
Wissenschaftliche Forschungsanwendungen
5-(4-(Benzyloxy)phenyl)-N’-(2-methyl-3-phenylallylidene)-1H-pyrazol-3-carbohydrazid wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf sein Potenzial als Enzyminhibitor untersucht.
Medizin: Auf seine entzündungshemmenden, antimikrobiellen und krebshemmenden Eigenschaften untersucht.
Industrie: Bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-(4-(Benzyloxy)phenyl)-N’-(2-methyl-3-phenylallylidene)-1H-pyrazol-3-carbohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet und so die Substratbindung und die anschließende katalytische Aktivität verhindert. Diese Hemmung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. reduzierter Entzündung oder gehemmtem mikrobiellen Wachstum.
Wirkmechanismus
The mechanism of action of 5-(4-(Benzyloxy)phenyl)-N’-(2-methyl-3-phenylallylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited microbial growth.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Phenyl-2H-pyrazol-3-carbonsäure (2-brom-3-phenylallyliden)-hydrazid
- 5-(4-Brom-phenyl)-2H-pyrazol-3-carbonsäure (3-phenylallyliden)-hydrazid
- 4-Methyl-5-phenyl-2H-pyrazol-3-carbonsäure (2-chlor-3-phenylallyliden)-hydrazid
Einzigartigkeit
5-(4-(Benzyloxy)phenyl)-N’-(2-methyl-3-phenylallylidene)-1H-pyrazol-3-carbohydrazid ist aufgrund seiner spezifischen strukturellen Merkmale, wie z. B. der Benzyloxygruppe und des Phenylallylidenrestes, einzigartig. Diese Strukturelemente tragen zu seiner eindeutigen chemischen Reaktivität und biologischen Aktivität bei und unterscheiden es von anderen ähnlichen Verbindungen.
Eigenschaften
CAS-Nummer |
307975-65-1 |
|---|---|
Molekularformel |
C27H24N4O2 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c1-20(16-21-8-4-2-5-9-21)18-28-31-27(32)26-17-25(29-30-26)23-12-14-24(15-13-23)33-19-22-10-6-3-7-11-22/h2-18H,19H2,1H3,(H,29,30)(H,31,32)/b20-16+,28-18+ |
InChI-Schlüssel |
OUZZJUBODXWFSZ-FHUHYOMBSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methoxyphenyl)-5-[4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11671854.png)


![(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11671867.png)

![N-(tert-butyl)-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-hydroxybenzylidene)hydrazino]propanamide](/img/structure/B11671879.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671882.png)
![2-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]furan-3-carbohydrazide](/img/structure/B11671885.png)
![N-(2,6-dichlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11671900.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671903.png)
![3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11671904.png)
![4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11671934.png)


